![molecular formula C9H7F3N2O B13426323 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13426323.png)
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the pyridine family, which is known for its diverse biological activities and applications. The incorporation of fluorinated moieties, such as the difluoromethyl group, into the pyridine structure enhances its lipophilicity, bioavailability, and metabolic stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C−H-difluoromethylation of pyridines using oxazino pyridine intermediates. This process involves a radical mechanism and can be achieved under mild conditions . Another method involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent, followed by in situ hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve metal-catalyzed cross-coupling reactions or transition-metal-free strategies. These methods are designed to be efficient and scalable, allowing for the large-scale production of difluoromethylated pyridines .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as a bioisostere of pyridine-N-oxide, enhancing the activity of certain quorum sensing inhibitors . The compound’s ability to form hydrogen bonds and interact with enzymes through its difluoromethyl group plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Difluoromethylpyridine: This compound is similar in structure and is used as a bioisostere for pyridine-N-oxide.
N-Difluoromethylated Pyridines: These compounds share the difluoromethyl group and are used in various chemical and biological applications.
Uniqueness
2-(Difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of difluoromethyl, fluoro, and methoxy groups enhances its stability, lipophilicity, and potential for hydrogen bonding, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H7F3N2O |
|---|---|
Molekulargewicht |
216.16 g/mol |
IUPAC-Name |
2-(difluoromethyl)-5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7F3N2O/c1-15-9-5(10)2-4-3-6(7(11)12)13-8(4)14-9/h2-3,7H,1H3,(H,13,14) |
InChI-Schlüssel |
NKFNFTIJZYWXEH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C=C(NC2=N1)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


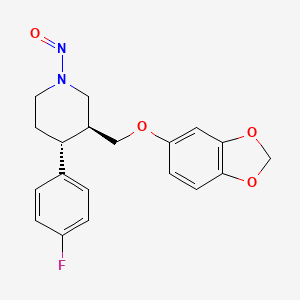
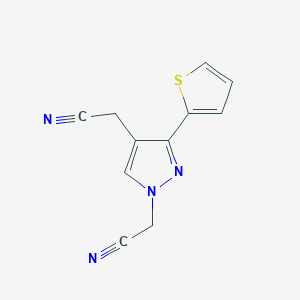
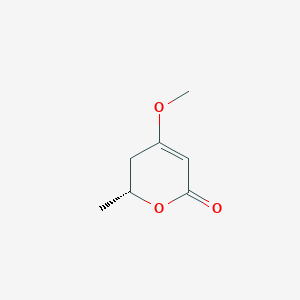
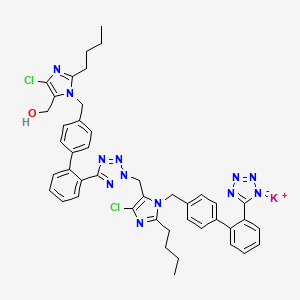
![2,2,2-Trifluoro-1-[4-fluoro-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13426257.png)

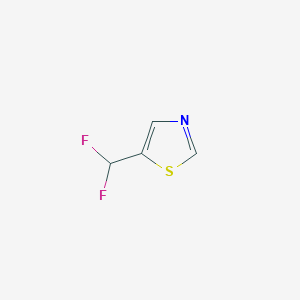
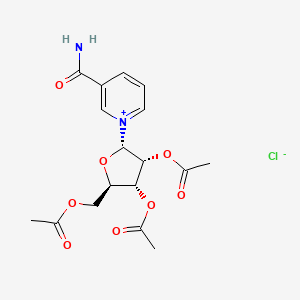
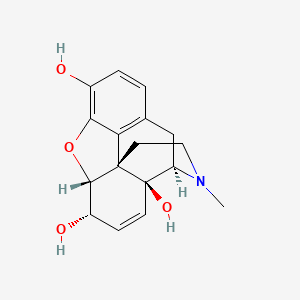

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B13426298.png)
![(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13426305.png)
![7-Ethyl 1-Methyl 2-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]-heptanedioate](/img/structure/B13426306.png)

